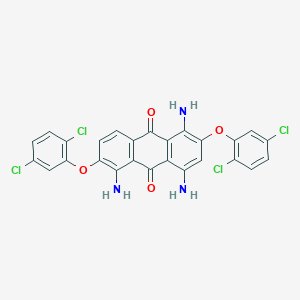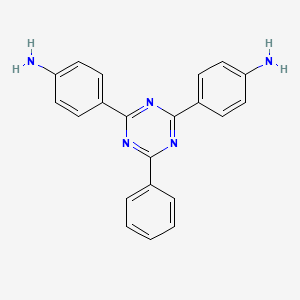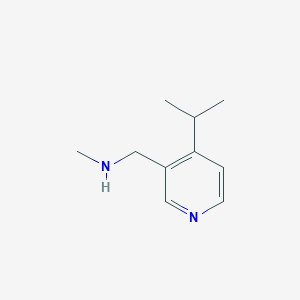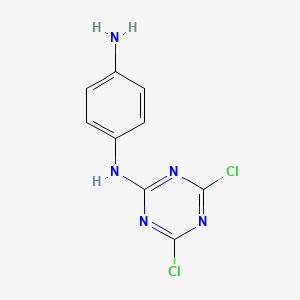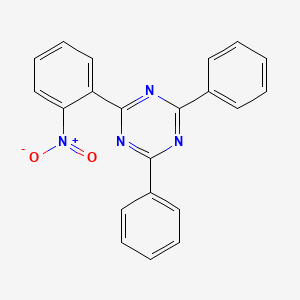
2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group and two diphenyl groups attached to the triazine ring
Vorbereitungsmethoden
The synthesis of 2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with benzaldehyde derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific application and target molecule. Detailed studies are required to elucidate the exact mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine include other triazine derivatives with different substituents. For instance:
2-(3-Nitrophenyl)-4,6-diphenyl-1,3,5-triazine: Similar structure but with the nitro group in a different position.
2-(2-Aminophenyl)-4,6-diphenyl-1,3,5-triazine: Contains an amino group instead of a nitro group.
2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine: Contains a chloro group instead of a nitro group. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for particular applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Eigenschaften
Molekularformel |
C21H14N4O2 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H14N4O2/c26-25(27)18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)22-20(24-21)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
NSLYQQMFDQWTJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


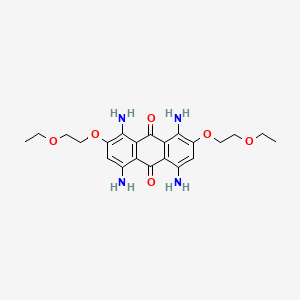
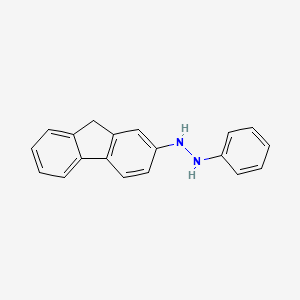
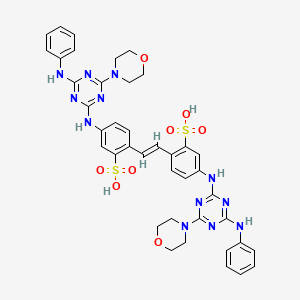
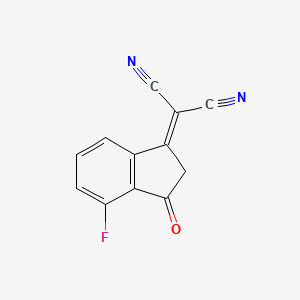
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
